2-Cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic acid

Lipophilicity LogP comparison Physicochemical profiling

2-Cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 472805-45-1) is a heterocyclic building block belonging to the 1,3-thiazole-5-carboxylic acid class, characterized by a cyclopentyl substituent at position 2, a methyl group at position 4, and a free carboxylic acid handle at position 5. Its molecular formula is C₁₀H₁₃NO₂S with a molecular weight of 211.28 g·mol⁻¹, and it carries the authenticated InChI Key WZSPRJATXFKXHP-UHFFFAOYSA-N, which serves as the definitive structural identifier for procurement specification.

Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
CAS No. 472805-45-1
Cat. No. B1423382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic acid
CAS472805-45-1
Molecular FormulaC10H13NO2S
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2CCCC2)C(=O)O
InChIInChI=1S/C10H13NO2S/c1-6-8(10(12)13)14-9(11-6)7-4-2-3-5-7/h7H,2-5H2,1H3,(H,12,13)
InChIKeyWZSPRJATXFKXHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic Acid (CAS 472805-45-1): Procurement-Relevant Identity and Physicochemical Profile


2-Cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 472805-45-1) is a heterocyclic building block belonging to the 1,3-thiazole-5-carboxylic acid class, characterized by a cyclopentyl substituent at position 2, a methyl group at position 4, and a free carboxylic acid handle at position 5 . Its molecular formula is C₁₀H₁₃NO₂S with a molecular weight of 211.28 g·mol⁻¹, and it carries the authenticated InChI Key WZSPRJATXFKXHP-UHFFFAOYSA-N, which serves as the definitive structural identifier for procurement specification . Standard commercial purity is ≥95% (HPLC), with batch-specific certificates of analysis (COA) including NMR, HPLC, and GC available from qualified suppliers .

Why 2-Cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic Acid Cannot Be Replaced by In-Class Analogs Without Verification


Within the 2-cycloalkyl-4-methyl-1,3-thiazole-5-carboxylic acid series, the cycloalkyl substituent at position 2 is the primary determinant of lipophilicity, steric bulk, and topological polar surface area (TPSA)—three parameters that govern membrane permeability, solubility, and target binding . Systematic variation of the 2-position substituent from cyclopropyl (C3H5) through cyclopentyl (C5H9) to cyclohexyl (C6H11) produces a LogP range spanning approximately 1.46 to 3.0+ and TPSA values from 50.19 to 78.4 Ų, representing physicochemical shifts large enough to alter compound behavior in biological assays, chromatographic retention, and formulation compatibility . Generic substitution without experimental verification therefore risks selecting a molecule with unintended permeability, solubility, or reactivity characteristics, even when the core thiazole scaffold appears identical.

Quantitative Differentiation Evidence: 2-Cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic Acid vs. Closest Analogs


LogP Differentiation: Cyclopentyl vs. Cyclohexyl and Cyclopropyl Analogs—Lipophilicity Impact on Permeability

The cyclopentyl substituent at position 2 confers a measured LogP of 2.345 (Fluorochem) to 2.81 (ChemScene), positioning this compound with intermediate lipophilicity between the more polar 2-cyclopropyl analog (LogP ~1.46) and the more lipophilic 2-cyclohexyl analog (estimated LogP >3.0, consistent with its XLogP3 of 2.9 for cyclopentyl vs. the additional methylene unit) . The Fsp3 value of 0.6 (indicating 60% sp3-hybridized carbon fraction) reflects a balanced saturation profile favorable for three-dimensional target engagement . This intermediate LogP window is within the optimal range (1–3) for passive membrane permeability according to Lipinski guidelines, whereas the cyclopropyl analog may exhibit insufficient lipophilicity for membrane crossing and the cyclohexyl analog may approach solubility-limited absorption thresholds .

Lipophilicity LogP comparison Physicochemical profiling Membrane permeability prediction

Molecular Weight and Heavy Atom Count: Distinct from Demethylated and Cyclohexyl Analogs

The target compound (MW 211.28 g·mol⁻¹, 14 heavy atoms) is structurally intermediate between the des-methyl analog 2-cyclopentylthiazole-5-carboxylic acid (MW 197.25 g·mol⁻¹, 13 heavy atoms, CAS 1183614-12-1) and the ring-expanded 2-cyclohexyl-4-methyl analog (MW 225.31 g·mol⁻¹, 15 heavy atoms, CAS 472805-56-4) . The 4-methyl group contributes one additional heavy atom and ~14 Da relative to the des-methyl analog, which may affect metabolic stability at the thiazole 4-position and the compound's suitability as a fragment hit (MW <250 Da, heavy atom count ≤17) . The cyclopentyl variant maintains lead-like properties (MW <250) while offering greater steric differentiation than the smaller isopropyl analog (MW 185.24 g·mol⁻¹, CAS 137267-29-9) .

Molecular weight differentiation Heavy atom count Fragment-based drug design Lead-likeness

Rotatable Bond Count and Conformational Flexibility: Balanced Rigidity vs. Cyclohexyl and Acyclic Analogs

The target compound possesses exactly 2 rotatable bonds (the cyclopentyl-thiazole C–C linkage and the carboxylic acid C–C bond), identical to the cyclopropyl analog but fewer than the cyclohexyl analog which gains additional conformational degrees of freedom through the six-membered ring . This rotatable bond count places the molecule in a favorable entropic zone: low enough to minimize the conformational entropy penalty upon target binding, yet sufficient to allow productive orientation of the carboxylic acid for hydrogen-bonding interactions . In contrast, the cyclohexyl analog introduces additional conformational sampling requirements without adding hydrogen-bond capacity, potentially reducing binding efficiency per rotatable bond .

Rotatable bonds Conformational entropy Molecular rigidity Bioavailability optimization

Authenticated Purity Specification with Multi-Method Analytical Verification

Commercial supply of the target compound carries a standard purity specification of ≥95% (HPLC), with batch-level certificates of analysis (COA) that include orthogonal analytical methods: NMR for structural confirmation, HPLC for purity quantification, and GC for volatile impurity profiling . This multi-method characterization package exceeds the single-method (HPLC-only) documentation commonly provided for less-characterized analogs such as 2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 136204-42-7), where COA scope may be limited to NMR and HPLC without GC trace analysis . Availability of three-method COA reduces the risk of unidentified co-eluting impurities that could confound biological assay interpretation.

Purity specification Quality assurance Analytical characterization Procurement compliance

Evidence-Backed Research Application Scenarios for 2-Cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic Acid


Fragment-Based Drug Discovery Libraries Targeting Moderate Lipophilicity Space

With MW 211.28 (<250 Da), LogP 2.3–2.8, and 14 heavy atoms, this compound falls within established fragment library criteria (Rule of Three: MW <300, LogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3). Its intermediate lipophilicity profile (ΔLogP ≈ +0.9 vs. cyclopropyl analog) makes it particularly suitable for screening campaigns where target binding sites favor moderately lipophilic fragments that balance passive permeability with aqueous solubility . The free carboxylic acid provides a synthetic handle for amide coupling, esterification, or direct use in SPR-based fragment screening without additional deprotection steps.

Structure-Activity Relationship (SAR) Exploration of the 2-Position Cycloalkyl Series

As the cyclopentyl member of the systematic C3→C5→C6 2-cycloalkyl-4-methyl-1,3-thiazole-5-carboxylic acid series, this compound is the essential intermediate-ring-size reference point for SAR studies mapping cycloalkyl size to biological activity . Its procurement ensures complete coverage of the ring-size parameter space (cyclopropyl, isopropyl, cyclopentyl, cyclohexyl) and enables quantitative correlation of LogP shifts (~1.46 → 2.35 → >3.0) with assay outcomes, supporting the construction of predictive QSAR models for this chemotype.

Synthetic Intermediate for Amide-Coupled Bioactive Conjugates

The carboxylic acid at position 5 is amenable to standard HATU/EDC-mediated amide coupling with diverse amine partners, enabling rapid generation of compound libraries for phenotypic or target-based screening . The cyclopentyl group introduces steric bulk adjacent to the thiazole nitrogen, which can influence the dihedral angle between the thiazole ring and coupled moieties—a conformational feature not readily replicated with smaller (isopropyl) or larger (cyclohexyl) 2-substituents. Vendors supply the compound at ≥95% purity with NMR/HPLC/GC verification, reducing the need for post-purchase repurification before use in parallel synthesis workflows .

Pharmacokinetic Probe Compound with Balanced Fsp3 for Metabolic Stability Studies

The Fsp3 value of 0.6 places this compound in the favorable saturation range (Fsp3 > 0.42) correlated with improved clinical success rates in small-molecule drug discovery . Compared to the cyclohexyl analog (which introduces additional metabolically labile ring positions) and the cyclopropyl analog (potential for CYP-mediated ring-opening), the cyclopentyl ring offers a balanced profile: sufficient saturation to resist oxidative metabolism without introducing the metabolic liabilities associated with larger or strained cycloalkyl groups. This makes the compound a useful reference probe for comparative metabolic stability assessments within the 2-cycloalkyl-4-methyl-thiazole-5-carboxylic acid series .

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